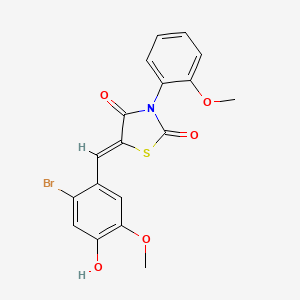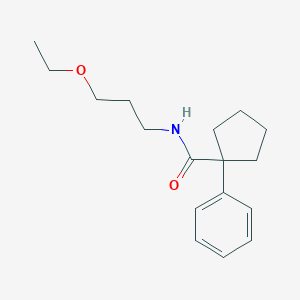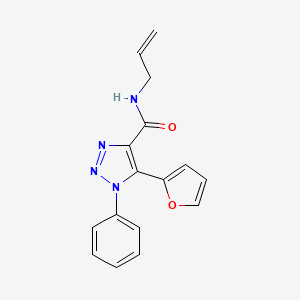![molecular formula C19H13NO3 B4750065 2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4750065.png)
2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one
描述
2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one, commonly known as PPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. PPO is a member of the oxazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of PPO is not fully understood. However, it is believed that PPO exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, PPO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. PPO has also been found to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
PPO has been found to have several biochemical and physiological effects. PPO has been shown to induce apoptosis, or programmed cell death, in cancer cells. PPO has also been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. In addition, PPO has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
One of the advantages of PPO is its broad range of biological activities, which makes it a potential candidate for the development of new drugs. PPO is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of PPO is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of PPO is not fully understood, which makes it challenging to optimize its biological activities.
未来方向
There are several future directions for research on PPO. One direction is to explore the potential of PPO as a therapeutic agent for cancer and viral infections. Another direction is to investigate the mechanism of action of PPO and identify its molecular targets. In addition, future research could focus on optimizing the biological activities of PPO by modifying its chemical structure. Finally, research could explore the potential of PPO as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, PPO is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. PPO exhibits a broad range of biological activities, including anticancer, antiviral, and antimicrobial activities. PPO has been shown to inhibit the growth of various cancer cell lines, inhibit the replication of several viruses, and modulate the immune system. PPO is relatively easy to synthesize, but its low solubility in water and the lack of understanding of its mechanism of action are limitations. Future research could focus on exploring the therapeutic potential of PPO, identifying its molecular targets, and optimizing its biological activities.
科学研究应用
PPO has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities. PPO has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PPO has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, PPO has been found to exhibit antibacterial and antifungal activities.
属性
IUPAC Name |
(4E)-2-phenyl-4-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-2-11-22-16-10-6-7-14(12-16)13-17-19(21)23-18(20-17)15-8-4-3-5-9-15/h1,3-10,12-13H,11H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCJEANEBEGTD-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-phenyl-4-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4749983.png)

![2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4750012.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4750016.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4750019.png)

![1-{4-[(4-butoxyphenoxy)methyl]phenyl}ethanone](/img/structure/B4750029.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B4750038.png)

![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4750050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4750057.png)

